

Introduction: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No.: B1268883

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2-Fluoro-4,5-dimethoxybenzaldehyde, identified by CAS Number 71924-62-4, is a highly functionalized aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and advanced organic synthesis. Also known by its synonym, 6-Fluoroveratraldehyde, this compound's strategic combination of a reactive aldehyde group, two electron-donating methoxy groups, and a bio-isosteric fluorine atom makes it a valuable precursor for a wide range of complex molecular architectures.^[1]

The presence of fluorine is particularly noteworthy. The judicious incorporation of fluorine into drug candidates can profoundly influence key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and pKa.^[2] This guide provides an in-depth analysis of **2-Fluoro-4,5-dimethoxybenzaldehyde**, covering its physicochemical properties, a validated synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures.

PART 1: Physicochemical and Spectroscopic Properties

The compound typically presents as a white to light yellow crystalline powder.^[1] Its core properties are summarized below, providing the foundational data required for experimental design and execution.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 71924-62-4 | [1][3] |
| Molecular Formula | C ₉ H ₉ FO ₃ | [1][3] |
| Molecular Weight | 184.17 g/mol | [1][3][4] |
| IUPAC Name | 2-fluoro-4,5-dimethoxybenzaldehyde | [4] |
| Synonyms | 6-Fluoroveratraldehyde | [1][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 98.0 to 101.0 °C | [1] |
| Purity | ≥ 98% (GC) | [1][3] |
| SMILES | <chem>COC1=C(C=C(C(=C1)C=O)F)OC</chem> | [4] |
| InChIKey | IBBYQNVXKFMSSI-UHFFFAOYSA-N | [4] |

PART 2: Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes often involves formylation of an activated aromatic ring. For **2-Fluoro-4,5-dimethoxybenzaldehyde**, a common and effective method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group onto an electron-rich aromatic substrate.

The choice of this methodology is causal: the starting material, 1-fluoro-3,4-dimethoxybenzene, is highly activated towards electrophilic aromatic substitution due to the ortho- and para-directing effects of the two methoxy groups. The Vilsmeier-Haack reaction provides a mild and efficient means of formylation without requiring harsh conditions that could cleave the methoxy ethers.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system, incorporating in-process checks (TLC monitoring) and a robust purification step to ensure high purity of the final product.

Materials:

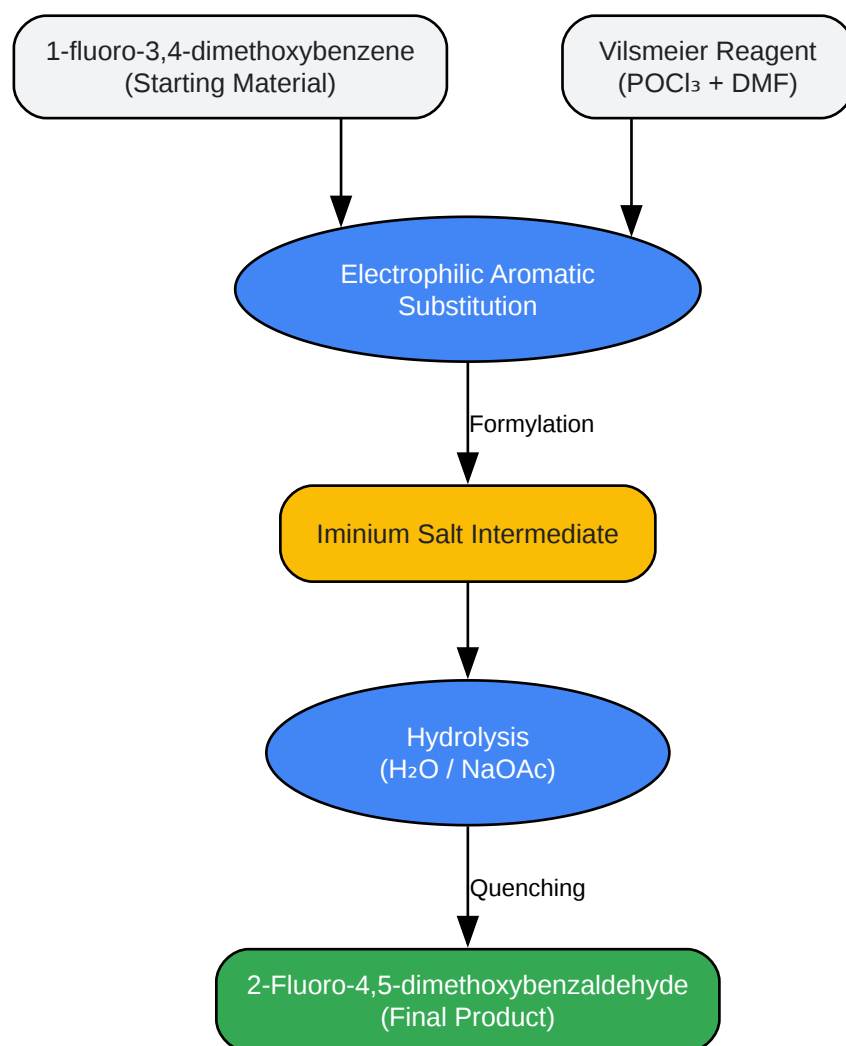
- 1-fluoro-3,4-dimethoxybenzene (1 equivalent)
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3) (1.2 equivalents)
- Dichloromethane (DCM), anhydrous
- Saturated sodium acetate solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl_3 (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) is critical for the subsequent formylation.
- **Aromatic Substrate Addition:** Dissolve 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This step is a crucial self-validation checkpoint.
- **Work-up and Quenching:** Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated sodium acetate solution. This hydrolyzes the intermediate iminium salt to the final aldehyde.
- **Neutralization and Extraction:** Basify the mixture to a neutral pH with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
- **Washing:** Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts and DMF.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by silica gel column chromatography using an appropriate gradient of Hexanes/Ethyl Acetate as the eluent. This final step is essential to achieve the high purity (>98%) required for subsequent applications.^[5]

Synthesis Workflow Diagram



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Caption: Vilsmeier-Haack synthesis of the target compound.

PART 3: Applications in Drug Discovery and Organic Synthesis

2-Fluoro-4,5-dimethoxybenzaldehyde serves as a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.^[1] Its utility stems from the ability to leverage the aldehyde functionality for further chemical transformations while benefiting from the electronic and steric properties imparted by the fluoro and dimethoxy substituents.

- **Pharmaceutical Synthesis:** The compound is a key building block for synthesizing biologically active molecules, particularly those targeting neurological disorders.^[1] The aldehyde can be

readily converted into amines, imines, alcohols, or used in condensation reactions (e.g., Wittig, Knoevenagel) to construct more complex heterocyclic scaffolds, which are prevalent in active pharmaceutical ingredients (APIs).[6]

- **Enhanced Pharmacokinetics:** The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism (e.g., cytochrome P450). It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2][7]
- **Agrochemical Development:** The presence of a fluorine atom is a common feature in modern agrochemicals, where it can enhance the biological activity and stability of crop protection agents.[1]

Illustrative Application Workflow

The following diagram illustrates a hypothetical synthetic pathway where **2-Fluoro-4,5-dimethoxybenzaldehyde** is used to synthesize a substituted quinazoline, a scaffold found in numerous FDA-approved drugs.



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Caption: Pathway from benzaldehyde to a quinazoline core.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Fluoro-4,5-dimethoxybenzaldehyde** is paramount to ensure personnel safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements |
|-----------|-------------|--|
| | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: Aggregated GHS information from multiple suppliers.[4]

Safe Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[9]
 - Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after. Wash and dry hands thoroughly after handling.[9]
 - Body Protection: Wear a standard laboratory coat.
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9]
- Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[9]

Storage

- Store in a tightly closed container in a dry, well-ventilated place.[8]
- Recommended storage is under an inert atmosphere at 2-8°C for long-term stability.

Conclusion

2-Fluoro-4,5-dimethoxybenzaldehyde (CAS 71924-62-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of functional groups provides a reliable and versatile platform for constructing complex molecules with tailored biological and physical properties. Understanding its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage the power of fluorination in modern chemical design.

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- To cite this document: BenchChem. [Introduction: A Versatile Fluorinated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268883#2-fluoro-4-5-dimethoxybenzaldehyde-cas-number]

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